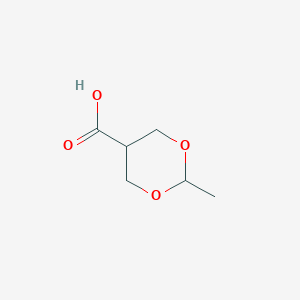

2-Methyl-1,3-dioxane-5-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-1,3-dioxane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4-9-2-5(3-10-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHRQFYDHJBUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC(CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Selection

The most widely documented method involves cyclocondensation between β-keto acids (e.g., 3-ketoglutaric acid derivatives) and aldehydes or ketones under acidic conditions. For example, acetone reacts with 3-ketoglutaric acid in the presence of concentrated sulfuric acid (H₂SO₄) to form the dioxane ring. The mechanism proceeds via:

-

Protonation of the carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic attack by the hydroxyl group of the β-keto acid.

-

Cyclization through intramolecular hemiacetal formation.

-

Dehydration to stabilize the six-membered dioxane ring.

Key parameters include:

Yield Optimization Strategies

-

Stoichiometric Ratios : A 1:1 molar ratio of β-keto acid to acetone maximizes ring formation while minimizing oligomerization.

-

Catalyst Loading : p-TsOH (0.2 equiv.) achieves 78–85% yield compared to 65–70% with H₂SO₄ due to reduced side reactions.

-

Additives : Molecular sieves (4Å) improve yields by absorbing water and shifting equilibrium toward product formation.

Acid-Catalyzed Ketalization of Dihydroxyacetone Derivatives

Substrate Design and Reaction Conditions

An alternative route employs dihydroxyacetone (DHA) and methyl glyoxal in acidic media. The reaction proceeds via:

-

Ketalization of DHA with methyl glyoxal to form a 1,3-dioxolane intermediate.

-

Oxidation of the secondary alcohol to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Conditions :

-

Catalyst : Amberlyst-15 (5 wt%) in tetrahydrofuran (THF).

-

Temperature : 60°C for 8 hours.

-

Post-Reaction Workup : Neutralization with NaHCO₃ followed by extraction with ethyl acetate.

Challenges and Solutions

-

Byproduct Formation : Competing esterification between DHA and carboxylic acid intermediates is mitigated by using anhydrous conditions.

-

Oxidation Selectivity : Jones reagent selectively oxidizes secondary alcohols over primary ones, ensuring carboxylation at the C5 position.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Large-scale manufacturing employs continuous flow reactors to enhance heat/mass transfer:

Purification Protocols

-

Recrystallization : Ethyl acetate/hexane (3:1 v/v) yields crystals with >99% purity.

-

Chromatography : Silica gel column chromatography (eluent: CH₂Cl₂/MeOH 95:5) removes residual catalysts.

Structural Validation and Analytical Methods

Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray diffraction confirms the chair conformation of the dioxane ring with equatorial carboxyl and axial methyl groups (Fig. 1):

-

Puckering Parameters : Q = 0.5540 Å, θ = 176.65°.

-

Torsion Angles : O2–C1–C2–C5 = −159.88°, indicating planar alignment of the carboxyl group.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | H₂SO₄ | 65–70 | 95 | Moderate |

| Cyclocondensation | p-TsOH | 78–85 | 98 | High |

| Ketalization/Oxidation | Amberlyst-15 | 70–75 | 97 | Low |

| Continuous Flow | H₂SO₄ | 90–92 | 99 | Industrial |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-dioxane-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

2-Methyl-1,3-dioxane-5-carboxylic acid features a dioxane ring structure that contributes to its reactivity and functional versatility. The compound can be synthesized through several methods, including:

- Esterification : Utilizing anhydride-catalyzed esterification techniques to produce highly pure derivatives.

- In Situ Generation : Employing methods that allow for the direct generation of 1,3-dioxan-5-one derivatives from simpler precursors, facilitating access to complex carbohydrate structures .

The synthesis of this compound often involves the use of reagents such as trialkoxyalkanes and dihydroxyacetone, with acetic acid serving as a catalyst to enhance reaction efficiency .

Applications in Organic Synthesis

1. Carbohydrate Synthesis

this compound serves as a precursor for synthesizing various carbohydrate structures. Its derivatives can be transformed into glycosides and other carbohydrate-related compounds through aldol reactions and other transformations .

2. Dendrimer Synthesis

The compound plays a crucial role as an intermediate in dendrimer synthesis. Dendrimers are branched macromolecules with applications in drug delivery and nanotechnology. The structural properties of this compound facilitate the formation of these complex architectures by providing functional groups for further modification .

Materials Science Applications

1. Polymer Chemistry

Due to its ability to form stable linkages, this compound is utilized in creating polymeric materials with specific properties. It can be incorporated into polymer backbones to enhance thermal stability and mechanical strength.

2. Coatings and Adhesives

The compound's reactivity allows it to function as a building block in the formulation of coatings and adhesives. Its incorporation improves adhesion properties and chemical resistance, making it suitable for industrial applications .

Medicinal Chemistry

1. Drug Development

Research indicates that derivatives of this compound exhibit biological activity that can be leveraged in drug development. For instance, modifications of this compound have shown promise in developing anti-cancer agents and antibiotics .

2. Synthesis of Bioactive Compounds

The compound serves as a scaffold for synthesizing bioactive molecules that can interact with biological targets. The ability to modify the dioxane ring opens avenues for creating compounds with enhanced pharmacological properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-dioxane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

Meldrum’s acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Similar in structure but differs in the position and nature of substituents.

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid: Another derivative with a phenyl group instead of a methyl group.

5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one: Contains an allyl group, used in polymer chemistry.

Uniqueness

2-Methyl-1,3-dioxane-5-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Biological Activity

2-Methyl-1,3-dioxane-5-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. The dioxane ring structure, characterized by the presence of two oxygen atoms in a six-membered ring, contributes to its chemical reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

The molecular formula of this compound is . The compound features a carboxylic acid functional group which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

Table 1: Structural Features of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,3-Dioxane-5-carboxylic acid | Dioxane ring without methyl substituents | Lacks steric hindrance from methyl groups |

| This compound | One methyl group at position 2 | Different steric effects compared to dimethyl |

| 2-Ethyl-1,3-dioxane-5-carboxylic acid | Ethyl substitution instead of methyl | Alters solubility and potential biological activity |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. For instance, it has been shown to influence the NF-κB signaling pathway, which is crucial in regulating immune responses and cellular growth .

The compound has been studied for its effects on various cellular processes. In laboratory settings, it inhibits NF-κB-mediated pro-inflammatory gene expression in human airway epithelial cells. This inhibition is significant as it can lead to reduced inflammation and potential therapeutic applications in inflammatory diseases.

Biological Activity Studies

Recent research has focused on the structure-activity relationships (SAR) of dioxane derivatives. A notable study investigated the effects of related compounds on plasma lipid levels in KK-A(y) type 2 diabetic mice. The results indicated that certain derivatives significantly lowered triglyceride and LDL cholesterol levels while increasing HDL cholesterol levels . This suggests that modifications in the dioxane structure can enhance biological efficacy.

Case Study: PPAR Agonist Activity

A series of studies have evaluated the PPAR (peroxisome proliferator-activated receptor) transactivation activity of dioxane derivatives. The introduction of small hydrophobic substituents was found to increase PPARα agonist activity significantly. This finding highlights the potential for developing therapeutic agents targeting metabolic disorders through structural modifications of compounds like this compound .

Applications in Medicinal Chemistry

The compound's potential as a drug intermediate is under investigation. Its ability to modulate key biological pathways makes it a candidate for further development in treating metabolic disorders and inflammatory diseases. Additionally, its role in organic synthesis as a building block for more complex molecules is noteworthy .

Q & A

Basic: What are the common synthetic routes for 2-methyl-1,3-dioxane-5-carboxylic acid, and how are intermediates characterized?

Answer:

The synthesis typically involves cyclocondensation of β-keto acids with aldehydes or ketones under acidic conditions. For example, reacting 3-ketoglutaric acid derivatives with acetone in the presence of sulfuric acid can yield the dioxane ring . Intermediates are characterized using NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and FT-IR to track carbonyl group transformations. X-ray crystallography is critical for resolving stereochemical ambiguities, as seen in studies of analogous compounds like 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, where chair conformations and equatorial/axial substituents were confirmed .

Basic: What spectroscopic and crystallographic methods are essential for structural validation of this compound?

Answer:

- NMR Spectroscopy : ¹H NMR identifies methyl and dioxane ring protons, while ¹³C NMR distinguishes carbonyl (C=O) and quaternary carbons.

- X-ray Diffraction : Critical for resolving stereochemistry. For example, in 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, refinement using SHELXL (via Olex2 or APEX3 software) revealed a chair conformation with puckering parameters (Q = 0.5540 Å, θ = 176.65°) and transaxial methyl groups .

- IR Spectroscopy : Confirms carboxylic acid C=O stretches (~1700 cm⁻¹) and hydroxyl O-H bonds (~2500–3000 cm⁻¹).

Advanced: How do crystallization conditions influence the supramolecular assembly of this compound?

Answer:

Crystallization solvents and temperature dictate hydrogen-bonding patterns. Unlike typical carboxylic acids forming dimers, this compound may adopt zigzag chains via O-H⋯O interactions. For instance, in 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, chains propagate along the c-axis (O2—H2⋯O3 distance: 2.65 Å), influenced by steric hindrance from methyl groups . Polar solvents (e.g., water/ethanol mixtures) favor extended networks, while nonpolar solvents may yield isolated dimers.

Advanced: How can regioselectivity challenges in functionalizing the dioxane ring be addressed?

Answer:

Regioselective functionalization requires:

- Protecting Groups : Use silyl ethers or esters to block the carboxylic acid during nucleophilic attacks.

- Computational Modeling : DFT calculations (e.g., Gaussian09) predict reactive sites. For analogous compounds, the C5 position (carboxylic acid) shows higher electrophilicity due to ring strain and electron-withdrawing effects.

- Catalysis : Lewis acids (e.g., BF₃·Et₂O) direct substitutions to equatorial positions, as observed in 5-ethyl-1,3-dioxane derivatives .

Advanced: How should researchers resolve contradictions in reported hydrogen-bonding motifs for this compound?

Answer:

Discrepancies arise from varying crystallization conditions or polymorphism. To reconcile:

Variable-Temperature XRD : Compare structures at 100 K vs. 298 K to assess thermal motion effects.

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., using CrystalExplorer). For example, in 2,2,5-trimethyl derivatives, H-bond contributions were 12.3% of total surface contacts .

Synchrotron Studies : High-resolution data (λ < 0.7 Å) can resolve disordered H-atom positions.

Basic: What are the key applications of this compound in organic synthesis?

Answer:

- Chiral Building Block : The dioxane ring’s rigidity aids in asymmetric synthesis, e.g., for prostaglandin intermediates.

- Protecting Group : The carboxylic acid can temporarily mask reactive sites in multi-step syntheses, as seen in peptide coupling strategies .

- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺) in catalysis, leveraging its oxygen-rich structure.

Advanced: What computational methods predict the compound’s reactivity in aqueous vs. nonpolar environments?

Answer:

- MD Simulations : GROMACS or AMBER simulate solvation effects. In water, the carboxylic acid group deprotonates (pKa ~3.8), increasing solubility and altering nucleophilic attack sites.

- QM/MM Calculations : Hybrid quantum-mechanical/molecular-mechanical models (e.g., CP2K) map reaction pathways. For 2-methyl-1,3-dioxane derivatives, hydrolysis barriers are 15–20 kJ/mol lower in acidic vs. neutral conditions .

Advanced: How does steric hindrance from methyl groups affect catalytic hydrogenation of the dioxane ring?

Answer:

Methyl groups at C2 and C5 hinder catalyst access. Experimental strategies include:

- High-Pressure H₂ : 50–100 bar pressures overcome steric barriers, as used in hydrogenating 5-ethyl-1,3-dioxane derivatives .

- Heterogeneous Catalysts : Pd/C or Rh/Al₂O₃ preferentially target less-hindered equatorial positions.

- Kinetic Studies : Monitor reaction progress via GC-MS to optimize temperature (typically 80–120°C) and catalyst loading (5–10 mol%) .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis; carboxylic acid vapors can irritate respiratory tracts.

- Storage : In airtight containers under nitrogen (away from oxidizers), as the compound is hygroscopic .

Advanced: How can researchers validate the purity of this compound for kinetic studies?

Answer:

- HPLC-MS : C18 columns (ACN/water + 0.1% formic acid) detect impurities >0.1%.

- Elemental Analysis : Match experimental C/H/O percentages to theoretical values (e.g., C: 50.00%, H: 6.71% for C₇H₁₀O₄).

- Thermogravimetric Analysis (TGA) : Ensure decomposition profiles align with literature (e.g., melting point ~160°C with 5% mass loss) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.